molecular formula C6H11ClO2 B1367391 1-Chloroethyl 2-methylpropanoate CAS No. 84674-32-8

1-Chloroethyl 2-methylpropanoate

Cat. No. B1367391
Key on ui cas rn: 84674-32-8
M. Wt: 150.6 g/mol
InChI Key: HGBDENWEGVXBJB-UHFFFAOYSA-N
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Patent
US06486142B2

Procedure details

To a solution of the chloro compound from Step 1 (2.6 g, 17.3 mmol) in CH3CN (20 mL) at r.t. was added NaI (2.85 g, 19 mmol). The flask was covered with Al foil and the reaction was stirred ON at r.t. The orange suspension was filtered and the filtrate was evaporated to dryness. The crude product was dissolved in Et2O/H2O and the organic phase was washed with aqueous sodium metabisulfite and brine. After drying (MgSO4), filtering, and removal of solvent, a pale brown oil (1.92 g) was obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl[CH:2]([O:4][C:5](=[O:9])[CH:6]([CH3:8])[CH3:7])[CH3:3].[Na+].[I-:11]>CC#N>[I:11][CH:2]([O:4][C:5](=[O:9])[CH:6]([CH3:8])[CH3:7])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC(C)OC(C(C)C)=O
Name
Quantity
2.85 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred ON at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The orange suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in Et2O/H2O
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium metabisulfite and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
removal of solvent

Outcomes

Product
Name
Type
product
Smiles
IC(C)OC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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